molecular formula C11H15ClN2O2 B6144245 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide CAS No. 1178758-63-8

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide

Cat. No.: B6144245
CAS No.: 1178758-63-8
M. Wt: 242.70 g/mol
InChI Key: IAIBRLYLERAELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-2-chlorophenoxy)-N,N-dimethylpropanamide is a substituted propanamide derivative featuring a phenoxy group with amino (NH₂) and chloro (Cl) substituents at the 4- and 2-positions, respectively, and an N,N-dimethylamide moiety. The compound’s synthesis typically involves coupling reactions between acyl chlorides and amines or nucleophilic aromatic substitutions .

Properties

IUPAC Name

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-14(2)11(15)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIBRLYLERAELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCOC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Reduction Pathway

4-Amino-2-chlorophenol is synthesized via nitration of 2-chlorophenol followed by catalytic hydrogenation:

  • Nitration :
    2-Chlorophenol+HNO3H2SO42-Chloro-4-nitrophenol\text{2-Chlorophenol} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Chloro-4-nitrophenol}
    Yield: 68–72%.

  • Reduction :
    2-Chloro-4-nitrophenol+H2Pd/C4-Amino-2-chlorophenol\text{2-Chloro-4-nitrophenol} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{4-Amino-2-chlorophenol}
    Yield: 85–90%.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination of 2-chlorophenyl bromide with ammonia:
2-Chlorophenyl bromide+NH3Pd2(dba)3,Xantphos4-Amino-2-chlorophenol\text{2-Chlorophenyl bromide} + \text{NH}_3 \xrightarrow{\text{Pd}_2(\text{dba})_3, \text{Xantphos}} \text{4-Amino-2-chlorophenol}
Yield: 60–65%.

Synthesis of 3-Halo-N,N-Dimethylpropanamide

Propionamide Halogenation

Reacting N,N-dimethylpropionamide with phosphorus tribromide (PBr₃):
N,N-Dimethylpropionamide+PBr33-Bromo-N,N-dimethylpropanamide\text{N,N-Dimethylpropionamide} + \text{PBr}_3 \rightarrow \text{3-Bromo-N,N-dimethylpropanamide}
Conditions: 0–5°C, anhydrous dichloromethane, 4 h.
Yield: 88%.

Hydroxy-to-Halo Conversion

3-Hydroxy-N,N-dimethylpropanamide treated with thionyl chloride (SOCl₂):
3-Hydroxy-N,N-dimethylpropanamide+SOCl23-Chloro-N,N-dimethylpropanamide\text{3-Hydroxy-N,N-dimethylpropanamide} + \text{SOCl}_2 \rightarrow \text{3-Chloro-N,N-dimethylpropanamide}
Yield: 82%.

Ether Bond Formation Strategies

Williamson Ether Synthesis

Reaction :
4-Amino-2-chlorophenol+3-Bromo-N,N-dimethylpropanamideK2CO3,DMFTarget Compound\text{4-Amino-2-chlorophenol} + \text{3-Bromo-N,N-dimethylpropanamide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target Compound}
Conditions :

  • Solvent: DMF, 80°C, 12 h.

  • Base: K₂CO₃ (2.5 eq.).
    Yield : 74%.

Limitations :

  • Competing O- vs. N-alkylation requires careful base selection.

  • Amino group protection (e.g., acetylation) may be necessary to prevent side reactions.

Mitsunobu Reaction

Reaction :
4-Amino-2-chlorophenol+3-Hydroxy-N,N-dimethylpropanamideDIAD, PPh3Target Compound\text{4-Amino-2-chlorophenol} + \text{3-Hydroxy-N,N-dimethylpropanamide} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
Conditions :

  • Solvent: THF, 0°C → rt, 6 h.

  • Reagents: Diisopropyl azodicarboxylate (DIAD, 1.2 eq.), triphenylphosphine (1.2 eq.).
    Yield : 68%.

Advantages :

  • Stereospecific ether formation without racemization.

  • No need for pre-halogenated intermediates.

Amide Coupling via Carbodiimide Chemistry

DCC-Mediated Coupling

Synthesizing the target compound from 3-(4-amino-2-chlorophenoxy)propanoic acid and dimethylamine:

  • Acid Activation :
    3-(4-Amino-2-chlorophenoxy)propanoic acid+DCCActive Ester\text{3-(4-Amino-2-chlorophenoxy)propanoic acid} + \text{DCC} \rightarrow \text{Active Ester}

  • Amine Coupling :
    Active Ester+Me2NHTarget Compound\text{Active Ester} + \text{Me}_2\text{NH} \rightarrow \text{Target Compound}
    Yield : 70–75%.

Azide Coupling Method

Reaction :
3-(4-Amino-2-chlorophenoxy)propanoyl azide+Me2NHTarget Compound+N2\text{3-(4-Amino-2-chlorophenoxy)propanoyl azide} + \text{Me}_2\text{NH} \rightarrow \text{Target Compound} + \text{N}_2
Conditions :

  • Solvent: Ethyl acetate, 0°C → rt, 12 h.
    Yield : 65%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Williamson Ether7412 hHigh scalabilityRequires halogenated intermediates
Mitsunobu Reaction686 hNo pre-halogenationCostly reagents (DIAD, PPh₃)
DCC-Mediated Coupling7524 hDirect amide formationSensitivity to moisture
Azide Coupling6512 hMild conditionsHazardous intermediate (azide)

Optimization Strategies and Challenges

Amino Group Protection

  • Acetylation :
    4-Amino-2-chlorophenol+Ac2O4-Acetamido-2-chlorophenol\text{4-Amino-2-chlorophenol} + \text{Ac}_2\text{O} \rightarrow \text{4-Acetamido-2-chlorophenol}
    Post-coupling deprotection with NaOH/EtOH restores the amine.

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may complicate purification.

  • Weak bases (K₂CO₃) minimize dehydrohalogenation side reactions.

Purification Challenges

  • Silica gel chromatography often required due to polar byproducts.

  • Recrystallization solvents: Ethyl acetate/hexane (1:3) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds with the dimethylamine pharmacophore, similar to 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide, exhibit notable antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties
The compound's structure allows it to interact with biological targets involved in tumor growth and metastasis. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further research in cancer therapeutics .

3. Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems. It can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes in clinical settings .

Agricultural Applications

1. Herbicidal Activity
3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide has been studied for its herbicidal properties. It acts by inhibiting specific enzymatic pathways in plants, leading to effective weed control without harming crops .

Biochemical Research

In biochemical applications, this compound serves as a valuable tool for proteomics research. Its ability to modify proteins through covalent bonding makes it useful for studying protein interactions and functions .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus at low concentrations, highlighting its potential as an antibiotic .
Study 2Cancer TherapeuticsShowed inhibition of cell growth in breast cancer cell lines, suggesting its utility in anticancer drug development .
Study 3Herbicidal PropertiesEffective against common agricultural weeds with minimal impact on crop yield .

Mechanism of Action

The mechanism of action of 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their differences:

Compound Name Substituents/R-Groups Molecular Formula Key Features/Applications Reference
3-(4-Amino-2-chlorophenoxy)-N,N-dimethylpropanamide 4-NH₂, 2-Cl, phenoxy, N,N-dimethylamide C₁₁H₁₄ClN₂O₂ Dual electronic effects; potential pharmacological activity
3-(4-Bromophenyl)-N,N-dimethylpropanamide 4-Br, N,N-dimethylamide C₁₁H₁₄BrNO Bromine enhances lipophilicity; used in cross-coupling reactions
3-(4-Methoxyphenyl)-N,N-dimethylpropanamide 4-OCH₃, N,N-dimethylamide C₁₂H₁₇NO₂ Methoxy improves solubility; studied in esterification
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)propanamide 3-NH₂, 4-Cl, 4-Cl-phenoxy C₁₅H₁₄Cl₂N₂O₂ Dual chloro groups; potential antifungal/antiproliferative activity
3-(3-Aminophenyl)-N,N-dimethylpropanamide 3-NH₂, N,N-dimethylamide C₁₁H₁₆N₂O Regioselective synthesis; intermediate for drug discovery

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The amino group (NH₂) in the target compound enhances solubility via hydrogen bonding, while the chloro (Cl) increases lipophilicity and metabolic stability .

Physicochemical Properties

Property Target Compound 3-(4-Bromophenyl)-N,N-dimethylpropanamide 3-(4-Methoxyphenyl)-N,N-dimethylpropanamide
Molecular Weight (g/mol) 256.7 256.1 207.3
Solubility Moderate (polar solvents) Low (non-polar solvents) High (due to OCH₃)
Melting Point Not reported 95–98°C Liquid at RT

Crystallinity : The target compound’s crystal packing may resemble 3-Chloro-N-(4-methoxyphenyl)propanamide, which exhibits N–H···O and C–H···O interactions .

Biological Activity

3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has a distinct chemical structure characterized by an amine group, a chlorophenoxy moiety, and a dimethylpropanamide backbone. Its molecular formula is C12H16ClN2O2, and it possesses a molecular weight of approximately 256.72 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimalarial, anti-inflammatory, and anticancer properties. The specific biological activity of 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide has been explored through various in vitro assays.

Antimalarial Activity

In a study examining the antimalarial properties of phenoxyanilide derivatives, compounds structurally related to 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide were evaluated against Plasmodium falciparum. The results indicated varying degrees of inhibition on parasite growth. For instance, one derivative exhibited a 31% reduction in parasite proliferation after a prolonged incubation period of 96 hours, suggesting potential slow-acting antimalarial properties .

CompoundInhibition Rate (%)Incubation Time (h)
Compound 522%48
Compound 1631%96

Cytotoxicity Assays

Further investigations into the cytotoxic effects of this class of compounds revealed that while some derivatives showed promising results against cancer cell lines, the specific cytotoxicity profile for 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide remains underexplored. Preliminary assays suggest that modifications to the core structure significantly affect cytotoxicity and selectivity towards cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of phenoxyanilide derivatives can be significantly influenced by structural modifications. Substituents on the aromatic ring and variations in the amide group have been shown to alter receptor binding affinity and biological efficacy. For example, the presence of amino and chloro groups has been correlated with enhanced binding to specific targets within cellular pathways .

Case Studies

  • Antiplasmodial Activity : A series of derivatives were tested for their efficacy against P. falciparum. The findings highlighted that while some compounds demonstrated significant inhibition rates, others failed to show any activity, indicating the importance of structural optimization in drug design .
  • Cytotoxicity in Cancer Models : In vitro studies on various cancer cell lines demonstrated that certain modifications could lead to increased cytotoxic effects. However, further research is needed to establish a clear link between structure and activity for this specific compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a route involving the reaction of 4-amino-2-chlorophenol with a brominated or chlorinated propanamide derivative (e.g., 2-bromo-N,N-dimethylpropanamide) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the target compound. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm substituent positions. The aromatic protons of the 4-amino-2-chlorophenyl group appear as doublets (δ 6.8–7.2 ppm), while N,N-dimethyl groups show singlets at δ 2.8–3.1 ppm.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 283.08 for C₁₁H₁₄ClN₂O₂).
  • X-ray Crystallography : Single-crystal analysis reveals torsion angles (e.g., C—O—C—N ≈ 120°) and hydrogen-bonding networks (N—H⋯O interactions with bond lengths ~2.8 Å) .

Advanced Research Questions

Q. How can one optimize reaction conditions to improve yields in the synthesis of this compound?

  • Methodological Answer : Yield optimization requires systematic parameter testing:

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI for Ullmann coupling) enhance coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time from 24 hours to 2–4 hours, minimizing side-product formation.
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate high-purity (>98%) product .

Q. What are the challenges in resolving stereochemical outcomes during synthesis?

  • Methodological Answer : The compound lacks chiral centers, but byproducts from incomplete substitution (e.g., di-substituted phenyl derivatives) may form. Strategies include:

  • Reaction Monitoring : TLC (silica gel, UV detection) at 30-minute intervals to track intermediate formation.
  • Regioselectivity Control : Electron-donating groups (e.g., -NH₂) direct substitution to the para position, while steric hindrance from -Cl limits ortho byproducts. Computational modeling (DFT) predicts activation energies for competing pathways .

Q. How do hydrogen-bonding interactions influence the compound’s crystal structure and stability?

  • Methodological Answer : X-ray diffraction studies reveal that N—H⋯O hydrogen bonds (2.7–2.9 Å) between the amide group and adjacent molecules form infinite chains along the c-axis. Weak van der Waals interactions (3.3–3.5 Å) between chlorophenyl rings contribute to layered packing. Stability under ambient conditions is attributed to this robust supramolecular architecture. Thermal gravimetric analysis (TGA) shows decomposition >200°C, correlating with disrupted H-bond networks .

Q. What strategies mitigate contradictions in spectroscopic data across different studies?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ variation >0.2 ppm) often arise from solvent polarity or pH. Standardization steps:

  • Internal Referencing : Use TMS or residual solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) for calibration.
  • pH Control : Dissolve the compound in buffered D₂O (pH 7.4) to stabilize protonation states.
  • Cross-Validation : Compare data with computationally predicted shifts (e.g., ACD/Labs or ChemDraw simulations) .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the amide group.
  • Characterization : Combine multiple techniques (e.g., XRD for conformation, FTIR for functional groups) to resolve ambiguous data.
  • Data Reporting : Include detailed crystallographic parameters (space group, unit cell dimensions) and refinement statistics (R-factor, wR₂) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.